molecular formula C16H13NO3 B8582034 1H-Isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- CAS No. 205380-30-9

1H-Isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]-

Cat. No.: B8582034
CAS No.: 205380-30-9
M. Wt: 267.28 g/mol
InChI Key: BSVAAYHIMWHTMM-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- is a useful research compound. Its molecular formula is C16H13NO3 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

205380-30-9

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

2-[(1R)-2-hydroxy-1-phenylethyl]isoindole-1,3-dione

InChI

InChI=1S/C16H13NO3/c18-10-14(11-6-2-1-3-7-11)17-15(19)12-8-4-5-9-13(12)16(17)20/h1-9,14,18H,10H2/t14-/m0/s1

InChI Key

BSVAAYHIMWHTMM-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1=CC=C(C=C1)C(CO)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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